molecular formula C18H20FNOS B2542784 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one CAS No. 1797802-85-7

3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2542784
CAS No.: 1797802-85-7
M. Wt: 317.42
InChI Key: ASLXDJSBPUVCNU-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is added via a Friedel-Crafts acylation reaction.

    Attachment of the Thiophenyl Group: The thiophenyl group is incorporated through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidinyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
  • 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
  • 3-(2-Methylphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

Uniqueness

3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-6,13,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLXDJSBPUVCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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